![molecular formula C13H6BrCl2NS B11806896 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is a chemical compound with the molecular formula C₁₃H₆BrCl₂NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(3,5-dichlorophenyl)benzo[d]thiazole derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the parent compound.
Scientific Research Applications
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential lead compound for developing new drugs due to its biological activity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H6BrCl2NS |
|---|---|
Molecular Weight |
359.1 g/mol |
IUPAC Name |
6-bromo-2-(3,5-dichlorophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6BrCl2NS/c14-8-1-2-11-12(5-8)18-13(17-11)7-3-9(15)6-10(16)4-7/h1-6H |
InChI Key |
GDLMCSYNUHIFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


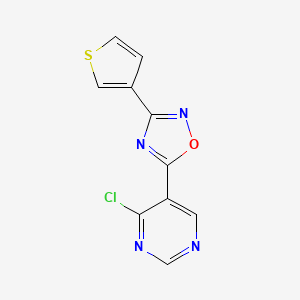
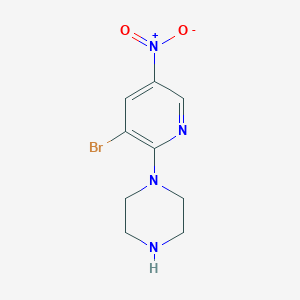

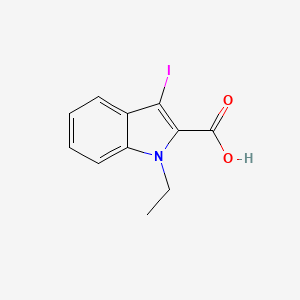
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)

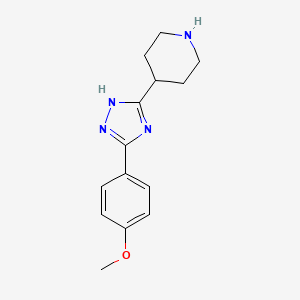
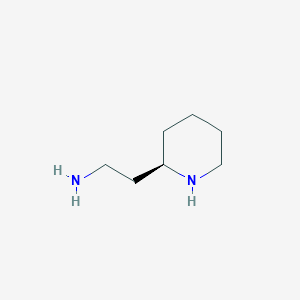
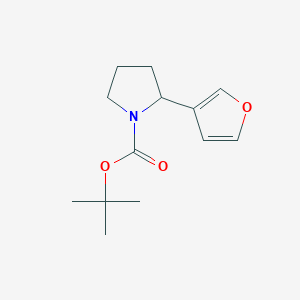


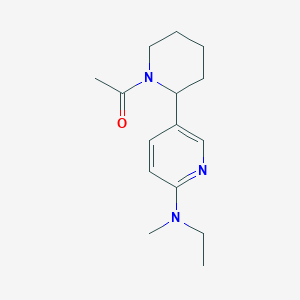

![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
